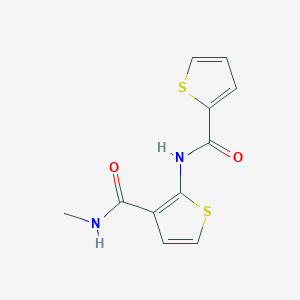

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-12-9(14)7-4-6-17-11(7)13-10(15)8-3-2-5-16-8/h2-6H,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQLKRCRJHAFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNKs), which are implicated in various cancer pathways. Research indicates that JNK inhibitors can play a crucial role in treating hyperproliferative disorders, including several types of cancer such as breast, gastrointestinal, and lung cancers. The mechanism involves the inhibition of cell proliferation by targeting specific signaling pathways associated with tumor growth and survival .

1.2 Inhibition of c-Kit Proto-Oncogene

This compound has also shown potential as an inhibitor of the c-Kit proto-oncogene, which is important in the pathogenesis of certain cancers. By inhibiting c-Kit, the compound may reduce tumor growth and improve treatment outcomes for patients with malignancies related to this receptor .

Agricultural Applications

2.1 Fungicidal Activity

Recent studies have explored the fungicidal properties of thiophene derivatives, including this compound. These compounds have demonstrated notable antifungal activities against various plant pathogens. For instance, modifications to the thiophene ring have been shown to enhance fungicidal efficacy, making these compounds valuable in agricultural settings for crop protection .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of this compound is essential for optimizing its applications.

3.1 Synthetic Pathways

The compound can be synthesized through various chemical reactions involving thiophene derivatives and carboxylic acids or amides. The synthetic routes typically include acylation reactions that introduce functional groups critical for biological activity .

3.2 Structure-Activity Relationship

The SAR studies indicate that modifications to the thiophene moiety significantly affect the biological activity of the compound. For example, substituents on the thiophene ring can enhance its potency as an anticancer agent or fungicide .

Case Studies

4.1 Anticancer Efficacy

A study focusing on JNK inhibitors highlighted that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

4.2 Fungicide Development

Another case study investigated a series of thiophene derivatives for their fungicidal properties, revealing that compounds similar to this compound had varying degrees of efficacy against fungal pathogens affecting crops . The findings emphasized the importance of structural modifications in enhancing antifungal activity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Features :

- Molecular Formula : C₁₁H₁₀N₂O₂S₂

- Molecular Weight : 282.34 g/mol

- Key Functional Groups : Two thiophene rings, methylcarbamoyl (CONHMe), and carboxamide (CONH₂) groups.

Comparison with Similar Compounds

Key Observations :

- The methylcarbamoyl group in the target compound may offer moderate electron-donating effects, influencing solubility and binding affinity.

- Synthetic Routes : Carboxamide formation commonly employs coupling reagents (HATU, TEA) or direct acyl chloride-amine reactions. Palladium catalysis is utilized for aryl-aryl bonds in pyridinyl analogs .

Spectroscopic and Crystallographic Comparisons

- N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits distinct ¹H NMR signals for aromatic protons (δ 7.30–8.50) and intramolecular hydrogen bonding (S(6) motif) .

- N-(3-Acetyl-2-thienyl)acetamides : ¹⁵N NMR data reveal deshielded amide nitrogens (δ ~100 ppm), consistent with electron-withdrawing acetyl groups .

- Crystal Packing : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide form weak C–H⋯O/S interactions, whereas the target compound’s methylcarbamoyl group may promote hydrogen bonding with biological targets .

Biological Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data from various studies.

Chemical Structure and Synthesis

The compound features a thiophene core with a carboxamide functional group, which is known to influence its biological activity. The synthesis typically involves multi-step organic reactions, including:

- Preparation of Thiophene Derivatives : Starting materials often include thiophene-2-carboxylic acid and methylamine.

- Formation of the Carboxamide : This is achieved through the reaction of the thiophene derivative with appropriate amine sources under controlled conditions.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit notable antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. In particular, compounds with thiophene moieties have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of thiophene derivatives has been investigated in several studies. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways that promote tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiophene derivatives may act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to genotoxic effects in rapidly dividing cells .

- Modulation of Cell Signaling : By influencing signaling pathways, these compounds can alter cell cycle progression and induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of thiophene-based compounds in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a derivative closely related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro studies showed that a related compound reduced viability in MCF-7 breast cancer cells by more than 50% at concentrations below 10 µM, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| Thiophene Derivative A | Structure | High | Moderate |

| Thiophene Derivative B | Structure | Low | High |

Q & A

Q. What are the standard synthetic routes for preparing thiophene carboxamide derivatives, and how can reaction conditions be optimized?

Thiophene carboxamides are typically synthesized via nucleophilic acyl substitution. A common method involves refluxing equimolar amounts of thiophene carbonyl chloride with an amine (e.g., nitroaniline derivatives) in acetonitrile for 1–3 hours . Crystallization via solvent evaporation yields high-purity products. Optimization includes adjusting reflux time, solvent polarity (e.g., DMF for slower reactions), and stoichiometry to improve yields. For example, using triethylamine as a base can enhance reaction efficiency by scavenging HCl .

Q. What analytical techniques are critical for confirming the purity and structure of synthesized thiophene carboxamides?

Essential techniques include:

- Single-crystal X-ray diffraction to determine dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene systems) and hydrogen-bonding motifs .

- 1H/13C NMR to resolve proton environments (e.g., methylcarbamoyl groups at δ 2.8–3.2 ppm) and confirm regiochemistry .

- HPLC with methanol/water gradients to assess purity (>98%) and resolve enantiomers (e.g., 74:26 separation ratios) .

- Mass spectrometry (HRMS) to validate molecular weights within ±0.001 Da .

Q. How do non-classical hydrogen bonds influence the supramolecular packing of thiophene carboxamides?

Weak C–H⋯O/S interactions dominate crystal packing, forming graph-set motifs like S(6) rings. These interactions propagate parallel to specific crystallographic planes (e.g., (010)), stabilizing the lattice without classical N–H⋯O bonds. Such packing affects solubility and melting points (e.g., 397 K) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for thiophene carboxamides?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures). Strategies include:

- Comparing variable-temperature NMR to assess conformational flexibility.

- Validating computational models (DFT) against experimental X-ray data, particularly for bond lengths (e.g., C–S = 1.71–1.74 Å) and torsion angles .

- Using solid-state IR to detect hydrogen-bonding patterns absent in solution spectra .

Q. What mechanistic insights explain the reactivity of thiophene carboxamides in electrophilic substitution reactions?

Electron-withdrawing groups (e.g., nitro, carbamoyl) deactivate the thiophene ring, directing electrophiles to the 5-position. For example, nitration occurs at the 5-position of N-(2-nitrophenyl)thiophene-2-carboxamide due to meta-directing effects of the amide group. Kinetic studies in acidic media reveal rate enhancements via protonation of the carbonyl oxygen .

Q. How can reaction yields be improved in multi-step syntheses of thiophene carboxamide derivatives?

Key strategies include:

- Protecting group chemistry : Temporary protection of amine functionalities with acetyl or tert-butoxycarbonyl (Boc) groups prevents side reactions during acylations .

- Stepwise purification : Intermediate isolation via flash chromatography or recrystallization reduces impurity carryover. For example, HPLC purification of intermediates improves final compound purity to >99% .

- Catalytic optimization : Transition-metal catalysts (e.g., Cp*Co(III)/MPAA) enable enantioselective amidation under mild conditions (e.g., 25°C, 12 hours) with 85% yields .

Q. What role do thiophene carboxamides play in biological systems, and how are structure-activity relationships (SARs) investigated?

Derivatives exhibit antibacterial and antifungal activities by disrupting membrane integrity or enzyme function. SAR studies focus on:

- Substituent effects : Nitro groups enhance genotoxicity, while methylcarbamoyl moieties improve solubility .

- Bioisosteric replacements : Replacing thiophene with furan alters metabolic stability but reduces potency .

- In vitro assays : MIC (minimum inhibitory concentration) testing against S. aureus and E. coli reveals IC50 values in the µM range .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental stability of thiophene carboxamides?

- Photodegradation studies : Expose compounds to UV-Vis light (λ = 254–365 nm) and monitor decomposition via LC-MS .

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, quantifying degradation products by NMR .

- Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) .

Q. What computational tools are recommended for predicting the physicochemical properties of thiophene carboxamides?

- DFT calculations (Gaussian 16) for optimizing geometries and calculating dipole moments.

- Molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., cytochrome P450).

- QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.